molecular formula C12H19N3 B1520728 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine CAS No. 933702-70-6

1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine

Cat. No. B1520728
CAS RN: 933702-70-6
M. Wt: 205.3 g/mol
InChI Key: YGMSGHHKUDNZRE-UHFFFAOYSA-N
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Description

“1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” is a chemical compound with the molecular weight of 205.3 . It is a liquid at room temperature . The IUPAC name for this compound is 1-[2-(4-pyridinyl)ethyl]-4-piperidinamine .


Molecular Structure Analysis

The InChI code for “1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” is 1S/C12H19N3/c13-12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11/h1-2,6-7,12H,3-5,8-10,13H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” is a liquid at room temperature . It has a molecular weight of 205.3 . The storage temperature for this compound is 4 degrees Celsius .

Scientific Research Applications

Anticancer Agent

Piperidine derivatives, including 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine , have been explored for their potential as anticancer agents. The compound’s ability to interact with various biological targets can be harnessed to inhibit the growth of cancer cells or induce apoptosis .

Antiviral Activity

Research has indicated that piperidine-based compounds can exhibit antiviral properties. This includes the potential to disrupt viral replication processes or interfere with proteins critical to the viral life cycle .

Antimalarial Applications

The structural motif of piperidine is often present in molecules with antimalarial activity. Scientists are investigating the efficacy of 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine in this context, aiming to develop new treatments for malaria .

Antimicrobial and Antifungal Uses

Due to its structural characteristics, 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine may serve as a scaffold for developing antimicrobial and antifungal agents, potentially leading to new classes of antibiotics .

Antihypertensive Effects

Piperidine derivatives can act on various pathways that regulate blood pressure. Research into 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine could lead to novel antihypertensive medications .

Analgesic Properties

The compound’s interaction with neural receptors may provide a basis for developing new pain-relief drugs. Its analgesic properties are being studied for their potential to treat chronic pain conditions .

Anti-Alzheimer’s Disease

There is ongoing research into the role of piperidine derivatives in neuroprotection and their potential use in treating neurodegenerative diseases like Alzheimer’s .

Antipsychotic and Anticoagulant Effects

Finally, 1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine is being examined for its possible antipsychotic and anticoagulant applications, which could lead to new treatments for psychiatric disorders and blood clot prevention .

Safety and Hazards

The compound has been classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” are not available, piperidine derivatives are a key category of nitrogen-bearing heterocyclic compounds and are being utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This suggests that “1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine” and similar compounds may have potential applications in drug discovery and development.

properties

IUPAC Name

1-(2-pyridin-4-ylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11/h1-2,6-7,12H,3-5,8-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMSGHHKUDNZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)CCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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